(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one
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Overview
Description
(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one, commonly known as DMSP, is a bicyclic compound that belongs to the family of spiroketals. DMSP is an important intermediate in the synthesis of various natural products and has been widely used in the field of medicinal chemistry.
Scientific Research Applications
Catalysis and Synthesis
- The compound has been used as a catalyst in the environmentally friendly synthesis of tetrahydrobenzo[b]pyran derivatives, highlighting its potential in green chemistry (Tahmassebi, Bryson, & Binz, 2011).
- It also finds application in the synthesis of pyrano[2,3-d]pyrimidinone derivatives, showcasing its utility in the pharmaceutical industry (Shirini, Langarudi, & Daneshvar, 2017).
Material Science
- In material science, the compound has been used in the synthesis of new polyamides and oxalactams, contributing to advancements in polymer science (Okada, Sumitomo, Mori, Hall, Chan, & Bruck, 1990).
Medicinal Chemistry
- Its derivatives have been explored for antiplasmodial and antitrypanosomal activities, indicating its potential in developing treatments for parasitic diseases (Seebacher, Weis, Kaiser, Brun, & Saf, 2005).
Chemical Analysis
- The compound has been utilized in NMR spectroscopy studies, aiding in the understanding of chemical structures and interactions (Jaźwiński & Kamieński, 2007).
Advanced Chemical Synthesis
- It plays a role in the efficient synthesis of complex molecules like spiro-4H-pyrans and benzo[c]pyrano[3,2-a]phenazine derivatives, demonstrating its versatility in chemical synthesis (Hasaninejad & Firoozi, 2013).
properties
CAS RN |
3329-91-7 |
---|---|
Product Name |
(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one |
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one |
InChI |
InChI=1S/C13H19NO2/c1-9-5-12(15)16-13(6-9)7-11-4-3-10(13)8-14(11)2/h5,10-11H,3-4,6-8H2,1-2H3 |
InChI Key |
YBQKKTNDAXVYGX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)O[C@@]2(C1)C[C@H]3CC[C@@H]2CN3C |
SMILES |
CC1=CC(=O)OC2(C1)CC3CCC2CN3C |
Canonical SMILES |
CC1=CC(=O)OC2(C1)CC3CCC2CN3C |
Color/Form |
GREENISH-YELLOW PRISMS FROM ETHER |
melting_point |
54-55 °C 43.5°C |
Other CAS RN |
3329-91-7 |
physical_description |
Solid |
solubility |
SOLUBLE IN WATER, ALCOHOL, ACETONE, CHLOROFORM, SLIGHTLY SOL IN ETHER, BENZENE, PETROLEUM ETHER |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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